molecular formula C4H8ClNO2 B078140 2-Amino-3-chlorobutanoic acid CAS No. 14561-56-9

2-Amino-3-chlorobutanoic acid

Cat. No. B078140
CAS RN: 14561-56-9
M. Wt: 137.56 g/mol
InChI Key: YFYASMWDAMXQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chlorobutanoic acid, also known as β-amino-β-chloroalanine (BCA), is a non-proteinogenic amino acid that is commonly found in plants of the genus Lathyrus. BCA has been shown to have potential applications in scientific research due to its unique chemical properties and mechanisms of action.

Mechanism Of Action

BCA is known to inhibit the activity of the enzyme cystathionine β-synthase (CBS), which is involved in the biosynthesis of the amino acid cysteine. This inhibition can lead to an accumulation of homocysteine, which has been linked to various health conditions.

Biochemical And Physiological Effects

Studies have shown that BCA can have a range of biochemical and physiological effects, including altering the levels of various amino acids in the body and affecting the activity of enzymes involved in amino acid metabolism. BCA has also been shown to have neuroprotective effects and may have potential applications in the treatment of certain neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using BCA in lab experiments is its ability to selectively inhibit the activity of CBS without affecting other enzymes or proteins. However, BCA can be difficult to synthesize and is not widely available, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving BCA, including further studies on its mechanisms of action and potential therapeutic applications. Additionally, BCA may have applications in the development of new drugs and therapies targeting CBS and related enzymes.

Synthesis Methods

BCA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of chloroacetic acid with ammonia to form chloroalanine, which is then converted to BCA through a process of deamination.

Scientific Research Applications

BCA has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a precursor for the synthesis of other amino acids and peptides.

properties

IUPAC Name

2-amino-3-chlorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYASMWDAMXQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932653
Record name 2-Amino-3-chlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorobutanoic acid

CAS RN

14561-56-9
Record name 2-Amino-3-chlorobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-chlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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